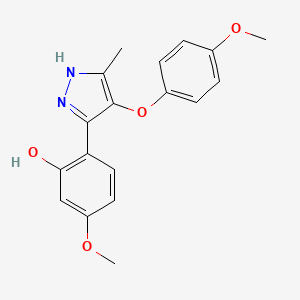
5-メトキシ-2-(4-(4-メトキシフェノキシ)-5-メチル-1H-ピラゾール-3-イル)フェノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-methoxy-2-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol is a complex organic molecule that is part of a broader class of compounds with potential applications in various fields, including medicinal chemistry and materials science. The papers provided offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds, which can help us understand the characteristics and potential uses of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with specific catalysts. For instance, the synthesis of a pyrazoline derivative was achieved using sodium impregnated on activated chicken eggshells as a catalyst, indicating the potential for innovative and sustainable approaches in the synthesis of complex organic molecules . Similarly, the synthesis processes of other related compounds involve reactions between specific aldehydes and amines, suggesting that the synthesis of 5-methoxy-2-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol might also follow a multi-step pathway with the possibility of using novel catalysts .
Molecular Structure Analysis
X-ray diffraction and quantum chemical calculations are common techniques used to determine the molecular structure of compounds. For example, the crystal structure of a related compound was determined using X-ray single-crystal diffraction, which provided detailed information about the arrangement of atoms in the molecule . Quantum chemical calculations, such as density functional theory (DFT), are also employed to predict the geometrical parameters and confirm the experimental findings . These methods would likely be applicable in analyzing the molecular structure of 5-methoxy-2-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol.
Chemical Reactions Analysis
The chemical reactivity and interactions of similar compounds have been studied using various computational methods. For instance, the intramolecular charge transfer and hyperconjugative interactions have been analyzed using natural bond orbital (NBO) analysis, which can provide insights into the stability and reactivity of the molecule . The electron density-based local reactivity descriptors, such as Fukui functions, have also been discussed to understand the electrophilic or nucleophilic nature of the molecules . These analyses would be relevant for understanding the chemical reactions that 5-methoxy-2-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are crucial for their potential applications. Spectroscopic techniques like FT-IR, NMR, and UV-Vis are used to elucidate the structure and confirm the identity of the compounds . The non-linear optical (NLO) properties and thermodynamic properties are also computed to evaluate the material's capability for various applications . Additionally, the biological effects and potential activities, such as antioxidant and anti-inflammatory activities, have been assessed through in-vitro studies and computational predictions . These studies provide a comprehensive understanding of the physical and chemical properties that would be relevant for 5-methoxy-2-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol.
科学的研究の応用
- ホウ酸化合物は、フェニルホウ酸を含む、しばしば酵素阻害剤または特異的リガンド薬として使用されます 。研究者たちは、腫瘍、微生物感染症の治療、さらには抗がん剤としての潜在的な可能性を探っています。
- ベルケードは、1980年代に合成された、ホウ酸をベースとした最初の抗がん剤です 。この化合物のホウ素含有部分は、がん細胞に対するその活性の重要な役割を果たしています。
- 5-メトキシ-2-メチルフェニルホウ酸は、17β-ヒドロキシステロイドデヒドロゲナーゼタイプ2の阻害剤として作用するヒドロキシフェニルナフトールの調製のための反応物として役立ちます 。これらの酵素は、ステロイド代謝において役割を果たします。
- 研究者は、インスリンの修飾にフェニルホウ酸を使用してきました。フェニルホウ酸でゲルマイクロビーズにインスリンを結合させることで、インスリン放出のリズムを調節します .
- 標的分子などの芳香族化合物におけるベンジル位は、さまざまな反応を受けやすいです。例えば、ラジカル臭素化、求核置換(SN1またはSN2)、酸化を受けることができます .
酵素阻害と創薬
抗がん剤
ヒドロキシステロイドデヒドロゲナーゼタイプ2阻害剤
糖化とインスリン調節
ベンジル位反応
分子量と構造
特性
IUPAC Name |
5-methoxy-2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-11-18(24-13-6-4-12(22-2)5-7-13)17(20-19-11)15-9-8-14(23-3)10-16(15)21/h4-10,21H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGFRHSNORFSQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OC)O)OC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(Trifluoromethyl)pyrrolidin-2-yl]pyridine](/img/structure/B2515052.png)
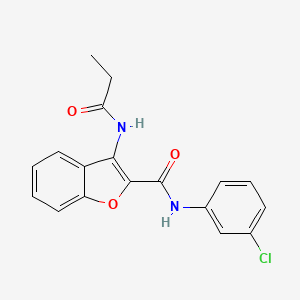
![N-(3,4-difluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2515055.png)
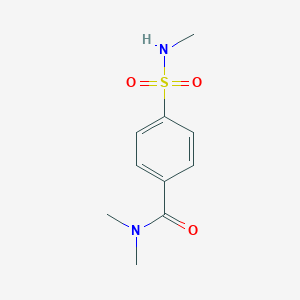
![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-cyclopentylacetamide](/img/structure/B2515058.png)
![2-Bicyclo[2.1.1]hexanylmethanamine](/img/structure/B2515060.png)
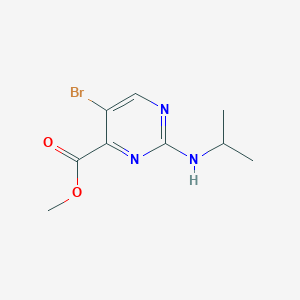
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2515063.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2515066.png)
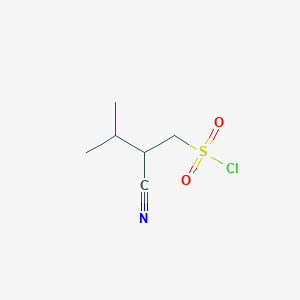
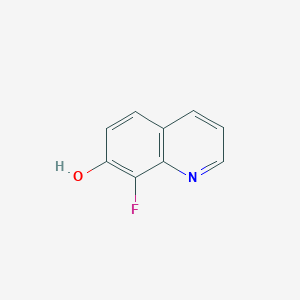
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2515074.png)
![(E)-N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2515075.png)